![molecular formula C11H19N3O2S B2512402 1-[(3,5-二甲基-1H-吡唑-4-基)磺酰基]-4-甲基哌啶 CAS No. 1023947-94-5](/img/structure/B2512402.png)

1-[(3,5-二甲基-1H-吡唑-4-基)磺酰基]-4-甲基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

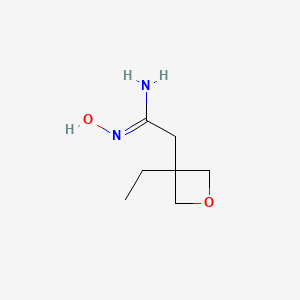

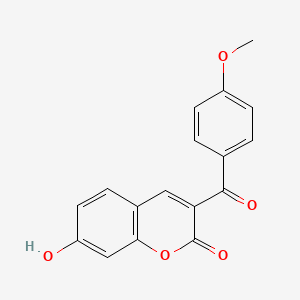

“1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine” is a chemical compound with the linear formula C10H17N3O2S . It has a molecular weight of 243.33 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine” is characterized by its linear formula C10H17N3O2S . Further details about its structure are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine” are not extensively covered in the search results. It is known that the compound is part of a collection of rare and unique chemicals provided to early discovery researchers .科学研究应用

利什曼病活性

利什曼病是由利什曼原虫引起的,这种原虫通过白蛉叮咬传播,影响着全世界数百万人。合成的吡唑衍生物(化合物 13)对利什曼原虫埃塞俄比亚临床分离株表现出强烈的抗利什曼病活性。它的活性是标准药物米替福新(miltefosine)的 174 倍。 分子对接研究通过显示其与 Lm-PTR1(一个潜在的药物靶点)的良好结合来支持其疗效 .

抗疟活性

疟疾是由感染了疟原虫的蚊子传播的,仍然是全球健康问题。该系列中的化合物 14 和 15 对伯氏疟原虫表现出显着的抑制活性。 化合物 15 实现了 90.4% 的抑制率,突出了其作为抗疟药的潜力 .

潜在的药效团

肼偶联吡唑衍生物有望开发安全有效的抗利什曼病和抗疟药物。 它们独特的结构和活性使它们成为进一步探索的宝贵候选药物 .

作用机制

Target of Action

It’s worth noting that pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), which may justify its potent in vitro antipromastigote activity .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been known to interfere with several biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It’s worth noting that similar compounds have shown potent antileishmanial and antimalarial activities .

生化分析

Biochemical Properties

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine-coupled pyrazole derivatives, which are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The nature of these interactions often involves binding to specific active sites on enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole-bearing compounds, including 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine, have been shown to exhibit anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .

Molecular Mechanism

At the molecular level, 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, triazole derivatives, which share structural similarities with pyrazoles, inhibit cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis . This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that pyrazole derivatives can form stable complexes with various biomolecules, maintaining their activity over extended periods

Dosage Effects in Animal Models

The effects of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antileishmanial and antimalarial activities . At higher doses, it may cause toxic or adverse effects. For instance, pyrazole derivatives have been shown to be safe and well-tolerated in mice at doses of 300 mg/kg and 100 mg/kg when administered orally and parenterally, respectively .

Metabolic Pathways

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, pyrazole derivatives are known to affect the metabolism of hydrazine-coupled compounds, leading to the formation of stable complexes . These interactions can alter the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target cells . These interactions ensure that the compound reaches its intended site of action, enhancing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interaction with biomolecules and its overall biochemical activity.

属性

IUPAC Name |

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S/c1-8-4-6-14(7-5-8)17(15,16)11-9(2)12-13-10(11)3/h8H,4-7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSQZNBZBSKIIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(NN=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,7,8-Trimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2512322.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2512326.png)

![3-[1-(1-Methylpiperidin-3-yl)ethyl]phenol;hydrochloride](/img/structure/B2512327.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2512329.png)

![Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B2512335.png)

![2-[(7-keto-5-propyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-thiazol-2-yl-acetamide](/img/structure/B2512337.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2512341.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2512342.png)